5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one
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Overview
Description
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features a boron atom within a dioxaborolane ring, which is known for its stability and reactivity, making it a valuable intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one typically involves the formation of the dioxaborolane ring followed by its attachment to the tetrahydroquinolinone core. One common method involves the reaction of a suitable quinolinone derivative with a boronic acid or ester in the presence of a catalyst such as palladium. The reaction conditions often include a solvent like toluene or THF and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation Reactions: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction Reactions: Reduction of the quinolinone core can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or THF.
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions include various boronic acid derivatives, tetrahydroquinoline compounds, and other functionalized organic molecules.
Scientific Research Applications
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in cross-coupling reactions, where the compound acts as a boron source for the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar cross-coupling reactions.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boron-containing compound with applications in organic synthesis and medicinal chemistry.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Uniqueness
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one is unique due to its combination of a boron-containing dioxaborolane ring and a tetrahydroquinolinone core. This structure provides a balance of stability and reactivity, making it a versatile intermediate in various chemical transformations and a valuable tool in scientific research .
Properties
CAS No. |
2446617-95-2 |
---|---|
Molecular Formula |
C15H20BNO3 |
Molecular Weight |
273.1 |
Purity |
0 |
Origin of Product |
United States |
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